molecular formula C7H14O2<br>CH3(CH2)5COOH<br>C7H14O2 B3417941 (5,6,7-~13~C_3_)Heptanoic acid CAS No. 1173022-17-7

(5,6,7-~13~C_3_)Heptanoic acid

Cat. No. B3417941
M. Wt: 130.18 g/mol
InChI Key: MNWFXJYAOYHMED-UHFFFAOYSA-N
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Description

Heptanoic-5,6,7-13C3 acid, also known as Enanthic acid, is an organic compound composed of a seven-carbon chain terminating in a carboxylic acid functional group . It has a molecular weight of 133.16 and its linear formula is 13CH3(13CH2)2(CH2)3CO2H . It is a colorless oily liquid with an unpleasant, rancid odor .


Synthesis Analysis

Heptanoic acid is usually synthesized from heptanol through the process of oxidation. This reaction involves the use of a strong oxidizing agent like potassium permanganate or chromium trioxide . Other laboratory preparations of enanthic acid include permanganate oxidation of heptanal and 1-octene .


Molecular Structure Analysis

The molecular structure of Heptanoic-5,6,7-13C3 acid can be represented by the InChI string: InChI=1S/C7H14O2/c1-2-3-4-5-6-7 (8)9/h2-6H2,1H3, (H,8,9)/i1+1,2+1,3+1 . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

Heptanoic acid is involved in various chemical reactions. For instance, it undergoes oxidation to form heptanoic acid when reacted with a strong oxidizing agent like potassium permanganate .


Physical And Chemical Properties Analysis

Heptanoic-5,6,7-13C3 acid has a molecular weight of 130.1849 . It is a colorless oily liquid and is slightly soluble in water, but very soluble in ethanol and ether .

Safety And Hazards

Heptanoic-5,6,7-13C3 acid is considered hazardous. It causes severe skin burns and eye damage . It is also harmful if inhaled and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding breathing vapors or mists, and ensuring adequate ventilation, especially in confined areas .

properties

IUPAC Name

(5,6,7-13C3)heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1+1,2+1,3+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWFXJYAOYHMED-VMIGTVKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2][13CH2]CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745928
Record name (5,6,7-~13~C_3_)Heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6,7-~13~C_3_)Heptanoic acid

CAS RN

1173022-17-7
Record name Heptanoic-5,6,7-13C3 acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173022-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5,6,7-~13~C_3_)Heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173022-17-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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